6-Methyl Substitution on Imidazo[1,2-b]pyridazine Core Confers Favorable Lipophilicity Compared to Unsubstituted Core
The presence of a methyl group at the 6-position of the imidazo[1,2-b]pyridazine scaffold increases lipophilicity, a crucial parameter influencing membrane permeability and oral bioavailability. The 6-methylimidazo[1,2-b]pyridazine core (CAS 17412-38-3) has a computed XLogP3-AA value of 0.7 [1]. While direct experimental data for the 3-carboxylic acid derivative is absent, this value provides a baseline for the core's increased lipophilicity compared to the unsubstituted imidazo[1,2-b]pyridazine core (XLogP3-AA not available, but expected to be lower). The addition of the carboxylic acid group at the 3-position will modulate this property, offering a unique balance between polarity and lipophilicity not found in the parent core or analogs lacking this specific substitution pattern.
| Evidence Dimension | Lipophilicity (computed) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.7 (for 6-methyl core; value for full acid not available) |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine (unsubstituted core) |
| Quantified Difference | Target core has a methyl group, increasing XLogP3-AA relative to the unsubstituted core (exact difference unknown due to lack of data for comparator). |
| Conditions | Computational prediction (XLogP3 3.0) |
Why This Matters
This matters for scientific selection because lipophilicity is a key determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, directly impacting its potential as a lead molecule in drug discovery campaigns.
- [1] PubChem. 6-Methylimidazo(1,2-b)pyridazine. PubChem CID 13112862. View Source
